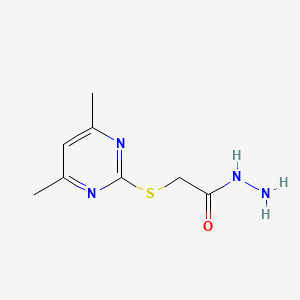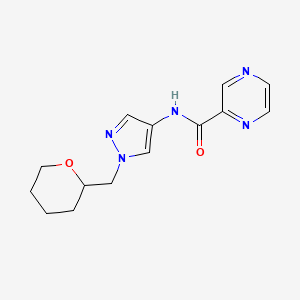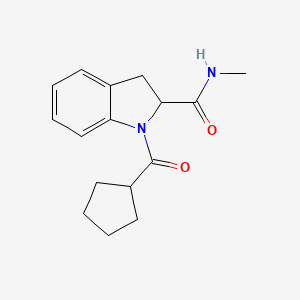![molecular formula C32H32ClN3O5S2 B2779697 methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215415-65-8](/img/structure/B2779697.png)
methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
カタログ番号 B2779697
CAS番号:
1215415-65-8
分子量: 638.19
InChIキー: ICMNPEBDEBAXCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and rings, including a dihydroquinoline, a benzyl group, a sulfonyl group, a benzamido group, and a tetrahydrothieno[2,3-c]pyridine ring. These groups suggest that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the sulfonyl group could participate in substitution or elimination reactions, and the amide group could undergo hydrolysis under certain conditions .科学的研究の応用
Synthesis and Chemical Properties
- Research into similar tetrahydroisoquinolinones and tetrahydropyridine derivatives emphasizes advanced synthetic routes and chemical reactions. For instance, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explores the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, yielding compounds with pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006). Such studies are foundational for developing compounds with similar structures for potential therapeutic applications.
Potential Therapeutic Applications
- The exploration of phosphodiesterase 4 (PDE4) inhibitors for pulmonary diseases provides a framework for investigating the therapeutic potential of structurally related compounds. A study on CHF6001, a novel PDE4 inhibitor, shows its efficacy and tolerability in animal models, suggesting a path for the development of new compounds for treating asthma and chronic obstructive pulmonary disease (Villetti et al., 2015). This underscores the importance of researching compounds with similar pharmacophores for respiratory conditions.
Molecular Interactions and Biological Activities
- Research on the synthesis and reactions of stable o-quinoid 10-π-electron systems, including pyridine derivatives, highlights the significance of molecular interactions in designing biologically active compounds. Such studies demonstrate how structural modifications can lead to high regioselectivity and potent biological activities, serving as a guide for developing new therapeutic agents (Sarkar, Ghosh, & Chow, 2000).
Advanced Drug Delivery Systems
- The development of water-soluble compounds for drug delivery, as demonstrated by the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, highlights the potential of complex compounds for improving the bioavailability and efficacy of therapeutic agents (Mattsson et al., 2010). This suggests the value of researching similar compounds for drug delivery applications.
将来の方向性
特性
IUPAC Name |
methyl 6-benzyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5S2.ClH/c1-40-32(37)29-26-17-19-34(20-22-8-3-2-4-9-22)21-28(26)41-31(29)33-30(36)24-13-15-25(16-14-24)42(38,39)35-18-7-11-23-10-5-6-12-27(23)35;/h2-6,8-10,12-16H,7,11,17-21H2,1H3,(H,33,36);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMNPEBDEBAXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide](/img/structure/B2779614.png)
![1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2779615.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2779619.png)
![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride](/img/structure/B2779620.png)

![5-Fluoro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2779626.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2779628.png)
![Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2779629.png)
![2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2779631.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2779636.png)